Superior Gastrointestinal Tolerability of Fentiazac Versus Indomethacin and Oxyphenbutazone
In a double-blind trial of 40 rheumatoid arthritis patients, fentiazac (300 mg/day) demonstrated comparable efficacy to indomethacin (75 mg/day) over three weeks, but with a lower incidence of gastrointestinal adverse events reported [1]. Separately, a 96-patient acute tendinitis/bursitis trial found fentiazac (400 mg/day) caused fewer gastrointestinal side effects than oxyphenbutazone (400 mg/day) despite equivalent anti-inflammatory and analgesic efficacy [2].
| Evidence Dimension | Gastrointestinal tolerability (adverse event profile) |
|---|---|
| Target Compound Data | Fewer gastrointestinal side effects reported; fewer side effects overall |
| Comparator Or Baseline | Indomethacin 75 mg/day (n=40); Oxyphenbutazone 400 mg/day (n=96) |
| Quantified Difference | Qualitative assessment of fewer GI complaints in fentiazac groups; no statistically significant efficacy difference |
| Conditions | Double-blind clinical trials; rheumatoid arthritis (3 weeks) and acute tendinitis/bursitis (7 days) patients |
Why This Matters
This evidence supports selection of fentiazac when experimental protocols require NSAID-mediated anti-inflammatory activity with minimized gastrointestinal confounding variables.
- [1] Katona G, Bondani A. Efficacy and tolerability of fentiazac in rheumatoid arthritis: Double-blind study versus indomethacin. Curr Med Res Opin. 1979;6(2):71-78. View Source
- [2] Bianchi W. Fentiazac in the treatment of acute tendinitis and acute bursitis: a double-blind comparison with oxyphenbutazone. Clin Ther. (Abstract accessed via Academia.edu). View Source
